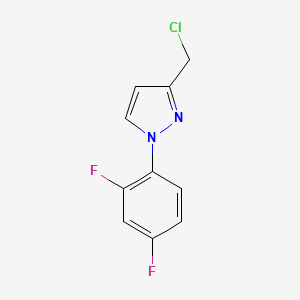

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

3-(chloromethyl)-1-(2,4-difluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-2-1-7(12)5-9(10)13/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZXWYJYSFWQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole typically involves:

- Formation of the pyrazole core via cyclization reactions.

- Introduction of the 2,4-difluorophenyl group at the N-1 position.

- Selective chloromethylation at the 3-position of the pyrazole ring.

These steps can be achieved through various synthetic approaches, including condensation/cyclization reactions, halogenation, and regioselective functional group transformations.

Preparation of Pyrazole Core and 2,4-Difluorophenyl Substitution

A key method for synthesizing pyrazole derivatives involves base-mediated cycloaddition reactions or condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

Base-Mediated [3+2] Cycloaddition : Recent advances report regioselective synthesis of polysubstituted pyrazoles via base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. This method allows for mild reaction conditions, broad substrate tolerance, and excellent regioselectivity, which could be adapted for introducing the 2,4-difluorophenyl group by using appropriately substituted starting materials.

Condensation with Hydrazines : The condensation of methylhydrazine or substituted hydrazines with α,β-unsaturated esters or ketones bearing fluorinated aromatic groups is a classical approach. For example, a process involving condensation of an α-difluoroacetyl intermediate with methylhydrazine in the presence of catalysts such as potassium iodide enables the formation of pyrazole rings with high regioselectivity and purity.

Chloromethylation at the 3-Position

Selective chloromethylation of pyrazoles is a crucial step to obtain the 3-(chloromethyl) substituent:

This step is typically carried out by reacting the pyrazole ring with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to avoid over-chlorination or side reactions.

The reaction conditions must be optimized to maintain the integrity of the difluorophenyl substituent and the pyrazole ring.

Detailed Preparation Method from Patented Processes

Although direct preparation methods for this compound are scarce in open literature, closely related pyrazole derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized using a two-step process involving substitution/hydrolysis and condensation/cyclization reactions. This method can be adapted for the target compound with modifications to introduce the chloromethyl group and the 2,4-difluorophenyl substituent.

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide in organic solvent at low temperature; followed by alkali hydrolysis | Formation of α-difluoroacetyl intermediate solution |

| 2 | Condensation/Cyclization | Addition of catalyst (e.g., potassium iodide), reaction with methylhydrazine aqueous solution at low temperature; followed by reduced pressure and temperature rise for cyclization; acidification and recrystallization | Formation of pyrazole core with high regioselectivity and purity |

| 3 | Chloromethylation | Reaction with chloromethylating agent under controlled conditions (not detailed in patent but standard in pyrazole chemistry) | Introduction of chloromethyl group at pyrazole 3-position |

| 4 | Purification | Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol) | Pure this compound with high chemical purity |

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Low temperature (-30 to 20 °C) for condensation; elevated for cyclization | Controls regioselectivity and minimizes side reactions |

| Catalyst | Potassium iodide or sodium iodide | Enhances cyclization efficiency |

| Solvent | Organic solvents such as dichloromethane, alcohol-water mixtures | Solvent choice affects solubility and recrystallization yield |

| pH | Acidification to pH 1-2 during workup | Facilitates precipitation of pyrazole product |

| Recrystallization | 35-65% alcohol-water mixture | Optimizes purity (>99.5% by HPLC) |

Research Findings and Yield Data

The adapted process for related pyrazole derivatives reports yields around 75% with chemical purity greater than 99.5% after recrystallization.

The ratio of regioisomers can be controlled to favor the desired pyrazole isomer (e.g., 95:5 ratio), which is critical for the target compound's efficacy and safety profile.

Mild reaction conditions and the use of selective catalysts reduce by-products and facilitate easier purification.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile (CH3CN).

Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.

Reduction: Reagents like LiAlH4 in dry ether or THF.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrazole derivatives have garnered attention for their anticancer properties. Research indicates that compounds similar to 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole exhibit potent antiproliferative effects against various cancer cell lines. In one study, pyrazole derivatives demonstrated significant inhibition of cell viability in MCF-7 breast cancer cells, with some exhibiting IC50 values as low as 0.26 μM, suggesting strong potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has also been documented. For instance, certain pyrazole analogs were found to exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . The presence of specific substituents on the pyrazole ring enhances this activity by modulating inflammatory pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The compound's synthesis can be achieved through methods such as:

- Vilsmeier-Haack Reaction : This method has been used to synthesize substituted pyrazoles effectively .

- Microwave-Assisted Synthesis : This technique improves reaction yields and reduces synthesis time .

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, highlighted its efficacy against different cancer types. The study reported that modifications on the phenyl ring significantly impacted the compound's ability to inhibit tumor growth in vitro and in vivo models .

Case Study: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory activities of pyrazole derivatives, researchers identified that specific substitutions on the pyrazole ring could enhance its interaction with COX enzymes, leading to reduced inflammation markers in treated subjects .

Comparative Data Table

| Property/Activity | This compound | Other Pyrazole Derivatives |

|---|---|---|

| Anticancer IC50 (μM) | 0.26 (MCF-7 cells) | Varies (0.5 - 10) |

| Anti-inflammatory Activity | Superior to diclofenac sodium | Varies |

| Antimicrobial Efficacy | Effective against multiple bacterial strains | Varies |

Mecanismo De Acción

The mechanism of action of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins. These interactions can modulate biological pathways and result in therapeutic effects .

Comparación Con Compuestos Similares

Fluorinated Phenyl Substituents

- 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole (CAS 1464913-79-8): This isomer differs only in the fluorine substitution pattern (2,5-difluorophenyl vs. 2,4-difluorophenyl). Despite identical molecular formulas (C10H7ClF2N2), the 2,5-isomer may exhibit distinct solubility and reactivity profiles .

3-(2,4-Difluorophenyl)-1H-pyrazole (CAS 149739-32-2):

Lacking the chloromethyl group, this simpler analogue highlights the importance of the -CH2Cl moiety in enhancing electrophilicity and enabling further functionalization (e.g., nucleophilic substitution). Its molecular weight (180.15 g/mol ) is significantly lower, reflecting reduced complexity .

Chlorophenyl and Mixed Halogenated Derivatives

1-(3-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 618101-75-0):

This compound features a carbaldehyde group and multiple chlorine substitutions, increasing steric bulk and altering electronic properties. The presence of a formyl group (-CHO) introduces additional reactivity for condensation reactions, as seen in chalcone synthesis .3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole :

With three fluorine atoms and a trifluoropropenyl group, this derivative demonstrates enhanced metabolic resistance and hydrophobicity, traits valuable in agrochemical design .

Physicochemical Properties

Notes:

- The chloromethyl group in the target compound increases molecular weight by ~48 g/mol compared to non-chlorinated analogues.

- Fluorine atoms reduce basicity of the pyrazole nitrogen, as evidenced by pKa shifts in similar structures .

Key Research Findings and Gaps

- Structural Insights : X-ray crystallography of related compounds (e.g., ) confirms planar pyrazole rings and halogen-dependent packing motifs, which could guide crystal engineering for improved solubility .

- Activity-Structure Relationships : Fluorine at the 2- and 4-positions enhances metabolic stability, while chloromethyl groups enable facile derivatization. However, in vivo data for the target compound remain sparse .

- Synthetic Challenges : Chloromethyl groups may introduce instability under basic conditions, necessitating optimized protocols for handling and functionalization .

Actividad Biológica

3-(Chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 228.62 g/mol. The compound features a pyrazole ring substituted with a chloromethyl group and a difluorophenyl moiety, which are crucial for its biological activity.

Antiparasitic Activity

A significant study focused on the antiparasitic properties of pyrazole derivatives, including compounds similar to this compound. In vitro assays demonstrated that certain pyrazole derivatives exhibited potent trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, derivatives showed IC50 values ranging from 2.75 to 6.09 µM against intracellular amastigotes, indicating strong efficacy in inhibiting parasite growth .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. One notable investigation reported that pyrazole derivatives demonstrated significant cytotoxicity against cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were recorded at approximately 6.43 µM and 9.83 µM respectively, suggesting that modifications to the pyrazole structure can enhance anticancer properties .

Enzyme Inhibition

Research has also highlighted the role of pyrazole derivatives in enzyme inhibition. For example, certain compounds within this class have been identified as inhibitors of monoamine oxidase B (MAO-B), which is relevant for neuroprotective therapies. The anti-inflammatory properties were assessed using carrageenan-induced edema models in mice, where some derivatives exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that the presence of electron-withdrawing groups (such as fluorine and chlorine) enhances biological activity compared to electron-donating groups. Specifically, the positioning of these substituents significantly impacts potency; para-substituted compounds generally show superior activity compared to ortho or meta configurations .

Toxicity Studies

Toxicity assessments conducted on various pyrazole derivatives revealed low cytotoxicity profiles in mammalian cell lines. For instance, several compounds exhibited CC50 values greater than 500 µM, indicating a favorable safety margin for further development . Additionally, toxicity tests on Swiss albino mice showed no adverse effects at doses up to 100 mg/kg over a 28-day period, supporting the potential for therapeutic applications .

Summary of Findings

The biological activities of this compound and its derivatives suggest promising avenues for therapeutic development across multiple disease areas:

Q & A

Q. What are the standard synthetic routes for 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, pyrazole derivatives are often synthesized via Vilsmeier-Haack formylation or Claisen-Schmidt condensation, followed by chloromethylation using reagents like thionyl chloride or PCl₃ . Key factors affecting yield include:

- Temperature control : Excessive heat may lead to decomposition of the chloromethyl group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the pure compound .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the pyrazole ring (δ 6.5–8.5 ppm) and chloromethyl group (δ ~4.5–5.0 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Assigns carbons adjacent to fluorine (deshielded due to electronegativity) and the chloromethyl carbon (δ ~40–45 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Cl: ~1.76 Å) and dihedral angles between the pyrazole ring and difluorophenyl group, critical for confirming stereoelectronic effects .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazards : The chloromethyl group is reactive and may release HCl upon hydrolysis. Fluorinated aromatics pose inhalation risks .

- Mitigation :

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving the chloromethyl group in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry to identify electrophilic centers. The chloromethyl group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the methyl carbon .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. THF) to predict reaction pathways. Polar solvents stabilize transition states, favoring SN2 mechanisms .

- Case Study : Substituent effects from the 2,4-difluorophenyl group reduce electron density at the pyrazole ring, directing nucleophiles toward the chloromethyl site .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Experimental Variables :

- Cell line specificity : Test cytotoxicity on non-target cells (e.g., HEK293) to distinguish selective activity .

- Dose-response curves : Use Hill slope analysis to differentiate between receptor-mediated effects (steep slopes) and non-specific toxicity .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding factors like solvent choice (DMSO vs. ethanol) .

Q. How do electronic properties of the 2,4-difluorophenyl substituent affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett Constants : Fluorine’s σₚ (-0.34) and σₘ (+0.06) values create a meta-directing, electron-withdrawing effect, stabilizing intermediates in Suzuki-Miyaura couplings .

- Kinetic Studies : Monitor reaction rates with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Electron-deficient aryl groups accelerate oxidative addition but may require higher catalyst loading (5–10 mol%) .

- Spectroscopic Evidence : In situ IR spectroscopy detects Pd-F interactions (stretching at ~450 cm⁻¹), confirming fluorine’s role in stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.